molecular formula C9H13NO3 B15325590 Ethyl (r)-3-amino-3-(furan-3-yl)propanoate

Ethyl (r)-3-amino-3-(furan-3-yl)propanoate

Cat. No.: B15325590
M. Wt: 183.20 g/mol
InChI Key: GPICNQGICXGSGZ-MRVPVSSYSA-N
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Description

Ethyl (R)-3-amino-3-(furan-3-yl)propanoate (CAS: 737752-26-0) is a chiral β-amino acid ester characterized by a furan-3-yl substituent at the β-position of the propanoate backbone. Its molecular formula is C₉H₁₃NO₃ (MW: 183.20 g/mol), with a stereospecific (R)-configuration at the amino-bearing carbon . This compound is synthesized via enantioselective methods such as lipase-catalyzed hydrolysis or Rodionov reactions, which ensure high optical purity . Its structural uniqueness lies in the furan ring, a heteroaromatic group that confers distinct electronic and steric properties, making it valuable in medicinal chemistry for drug discovery programs targeting integrins or other biological receptors .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(furan-3-yl)propanoate

InChI

InChI=1S/C9H13NO3/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6,8H,2,5,10H2,1H3/t8-/m1/s1

InChI Key

GPICNQGICXGSGZ-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=COC=C1)N

Canonical SMILES

CCOC(=O)CC(C1=COC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ®-3-amino-3-(furan-3-yl)propanoate can be achieved through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative .

Industrial Production Methods

Industrial production of ethyl ®-3-amino-3-(furan-3-yl)propanoate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-amino-3-(furan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Ethyl ®-3-amino-3-(furan-3-yl)propanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl ®-3-amino-3-(furan-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl ®-3-amino-3-(furan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The furan ring and amino group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The ester group may also undergo hydrolysis, releasing the active amino-furan moiety that can exert its effects on cellular pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Ethyl (R)-3-amino-3-(furan-3-yl)propanoate belongs to a broader class of 3-amino-3-arylpropanoate esters. Key analogs and their substituent-driven differences include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Furan-3-yl C₉H₁₃NO₃ 183.20 Integrin antagonists, chiral intermediates
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate 4-Methoxyphenyl C₁₂H₁₇NO₃ 235.27 Drug discovery intermediates (similarity score: 0.88)
(R)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate 4-Fluorophenyl C₁₁H₁₄FNO₂ 223.24 Fluorinated β-amino acid synthesis
Ethyl 3-amino-3-phenylpropanoate Phenyl C₁₁H₁₅NO₂ 193.24 αvβ6 integrin antagonist precursor
Ethyl 3(2-furyl)propanoate Furan-2-yl (no amino group) C₉H₁₂O₃ 168.19 Flavor/fragrance industry

Key Observations :

  • Aromatic vs. This impacts solubility and receptor-binding affinity .
  • Halogenation : Fluorine substituents (e.g., 4-fluorophenyl) enhance metabolic stability and bioavailability in drug candidates .
  • Amino Group Presence: The absence of the amino group in Ethyl 3(2-furyl)propanoate shifts applications from pharmacology to flavor chemistry, underscoring the amino group's role in biological activity .

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